1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole
Description
1,3,5-Trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with three methyl groups and two distinct sulfonyl moieties. The pyrazole ring is functionalized at the 4-position with a pyrrolidine-derived sulfonyl group, which itself is modified with a bulky 2-methylpropane-2-sulfonyl (tert-butyl sulfonyl) substituent. This molecular architecture confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science. Its structural complexity arises from the dual sulfonation and the rigid pyrrolidine scaffold, which may enhance thermal stability and binding affinity compared to simpler pyrazole derivatives .
Properties
IUPAC Name |
4-(3-tert-butylsulfonylpyrrolidin-1-yl)sulfonyl-1,3,5-trimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S2/c1-10-13(11(2)16(6)15-10)23(20,21)17-8-7-12(9-17)22(18,19)14(3,4)5/h12H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWJRZLCAQNCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of methyl groups: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the sulfonyl group: The sulfonyl group can be introduced by reacting the pyrazole with a sulfonyl chloride in the presence of a base like triethylamine.
Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized by the reaction of an appropriate amine with a suitable electrophile, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally related pyrazole and pyrrolidine derivatives documented in recent literature and patents.
Table 1: Structural and Functional Comparisons
| Compound Name / ID | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| 1,3,5-Trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole (Target) | Pyrazole | - Three methyl groups - Dual sulfonyl groups (pyrrolidine + tert-butyl sulfonyl) |
~420 (estimated) | High steric bulk, potential for strong hydrogen bonding, enhanced thermal stability |
| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, [2]) | Dihydropyrazole | - 4-Fluorophenyl - Phenyl - Carbaldehyde |
~280 | Planar structure with conjugated carbonyl; likely lower solubility in polar solvents |
| 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[(3S)-3-[(diethylamino)methyl]pyrrolidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Compound, [3]) | Pyrazolo-pyrazine + pyrido-pyrimidinone | - Diethylamino-methylpyrrolidine - Fused heterocyclic system |
~540 (estimated) | Extended π-system for potential fluorescence or intercalation; tertiary amine for pH-dependent solubility |
Key Differences and Implications
Substituent Effects: The target compound employs dual sulfonyl groups, which increase polarity and hydrogen-bond acceptor capacity compared to the carbaldehyde or amine-containing analogs (e.g., Compound 1 in [2] and Patent Compound in [3]). This may enhance its binding to polar enzyme active sites or metal ions.
Electronic and Solubility Profiles :
- The fused heterocyclic system in the Patent Compound ([3]) enables π-π stacking interactions, absent in the target compound. This could make the Patent Compound more suitable for optical materials.
- The target compound’s sulfonyl groups likely improve aqueous solubility over the halogenated aryl groups in Compound 1 ([2]), though its high molecular weight (~420 g/mol) may limit passive membrane permeability.
Thermal and Chemical Stability :
- Sulfonyl groups are electron-withdrawing, stabilizing the pyrazole ring against nucleophilic attack. This contrasts with the carbaldehyde group in Compound 1 ([2]), which is prone to oxidation or Schiff base formation.
Research Findings and Hypotheses
- Synthetic Challenges : The tert-butyl sulfonyl group complicates synthesis due to steric hindrance during sulfonation, requiring optimized conditions (e.g., elevated temperatures or Lewis acid catalysts).
Biological Activity
1,3,5-Trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antiproliferative effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure with multiple functional groups that contribute to its biological properties. The synthesis of pyrazole derivatives typically involves the reaction of sulfonyl chlorides with amines under optimized conditions. For instance, the synthesis of related pyrazole-4-sulfonamide derivatives has been documented, showcasing yields and characterization methods such as NMR and FT-IR spectroscopy .
Antiproliferative Activity
Recent studies have investigated the antiproliferative activity of pyrazole derivatives against various cancer cell lines. The compound has been tested for its effectiveness in inhibiting cell growth. Notably, it demonstrated significant activity against U937 cells, a human histiocytic lymphoma cell line. The half-maximal inhibitory concentration (IC50) values indicate its potency in reducing cell viability without exhibiting cytotoxic effects on normal cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | U937 |
| Control (Mitomycin C) | TBD | U937 |
Cytotoxicity
Cytotoxicity assays using the lactate dehydrogenase (LDH) release method confirmed that this compound does not induce significant cytotoxic effects on healthy cells at therapeutic concentrations. This property is crucial for developing potential anticancer agents that minimize harm to normal tissues while targeting malignant cells .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways related to cell proliferation and survival. Pyrazole compounds are known to interact with various biological targets, including those involved in inflammatory responses and cellular signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Anticancer Efficacy : In a study examining multiple pyrazole derivatives, one derivative showed a marked reduction in tumor size in xenograft models when administered at specific dosages.
- Anti-inflammatory Effects : Other derivatives demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro.
Q & A
Basic: What synthetic routes are available for preparing 1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole?
The synthesis of sulfonyl-substituted pyrazoles typically involves multi-step protocols. A common approach is the condensation of pre-functionalized pyrazole intermediates with sulfonylating agents. For example, describes the preparation of pyrazole derivatives via refluxing with chloranil in xylene, followed by NaOH treatment and recrystallization from methanol . For the target compound, introducing the pyrrolidine-sulfonyl moiety may require nucleophilic substitution at the pyrazole C-4 position using 3-(2-methylpropane-2-sulfonyl)pyrrolidine as a sulfonamide donor. Critical steps include controlling reaction temperature (e.g., reflux conditions) and optimizing stoichiometry to avoid over-sulfonation. Post-synthesis purification via column chromatography or recrystallization (as in ) is essential to isolate high-purity product .
Basic: What characterization techniques are recommended for confirming the structure of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and sulfonyl group integration.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and pyrazole ring vibrations.
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides unambiguous structural confirmation (as highlighted in for pyrazole analogs) .
Advanced: How can reaction conditions be optimized for introducing the pyrrolidine-sulfonyl group?
Statistical Design of Experiments (DoE) is critical for optimizing multi-variable reactions. emphasizes using factorial designs to assess factors like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design could test:
- Variables : Reaction time (8–24 hrs), temperature (80–120°C), and molar ratio (1:1 to 1:2.5 of pyrazole to sulfonylating agent).
- Response : Yield and purity.
Computational tools (e.g., ICReDD’s quantum chemical calculations in ) can predict optimal pathways, reducing trial-and-error experimentation .
Advanced: What computational strategies aid in predicting sulfonation reactivity at the pyrazole C-4 position?
Density Functional Theory (DFT) calculations can model electrophilic substitution trends. ’s ICReDD framework integrates quantum mechanics to map transition states and activation energies for sulfonation. Key parameters include:
- Electrophilicity Index : Assessing the pyrazole ring’s susceptibility to sulfonyl attack.
- Solvent Effects : Simulating polar aprotic solvents (e.g., DMF) to stabilize charged intermediates.
Results guide experimentalists toward feasible reaction pathways, minimizing side products .
Advanced: How does the steric bulk of the 2-methylpropane-2-sulfonyl group influence reactivity?
The tert-butyl sulfonyl group introduces steric hindrance, potentially slowing nucleophilic substitution. ’s structural data for a related sulfonyl-piperidinone compound highlights conformational constraints. To mitigate steric effects:
- Use high-boiling solvents (e.g., DMSO) to enhance solubility.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reagent interaction.
Kinetic studies (e.g., time-resolved NMR) can quantify reaction rates under varied conditions .
Basic: What purification methods are effective for sulfonated pyrazoles?
Recrystallization (methanol/water mixtures) and silica gel chromatography (eluting with ethyl acetate/hexane gradients) are standard. emphasizes recrystallization post-NaOH wash to remove acidic byproducts. For hygroscopic intermediates, anhydrous Na₂SO₄ drying is critical .
Advanced: How should researchers address contradictory data in reaction yield vs. purity trends?
Contradictions often arise from competing reaction mechanisms. recommends response surface methodology (RSM) to model non-linear relationships. For example, if higher temperatures increase yield but reduce purity due to decomposition:
- RSM Analysis : Identifies a compromise temperature (e.g., 100°C) that balances both parameters.
Cross-validation with spectroscopic monitoring (e.g., in-situ FTIR) resolves ambiguities in reaction progress .
Advanced: What stability challenges arise from the 1H-pyrazole core under acidic/basic conditions?
The pyrazole ring’s stability depends on substituent electron-withdrawing/donating effects. notes that electron-withdrawing groups (e.g., sulfonyl) enhance aromatic stability but may increase susceptibility to hydrolysis under strong acids/bases. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring is advised for long-term storage recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
